molecular formula C14H10N4O2S B7890392 4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B7890392
M. Wt: 298.32 g/mol
InChI Key: FCCPORULKOFGQT-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a nitrophenyl group at the 4-position and a thiophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as a β-diketone and a guanidine derivative.

    Substitution Reactions: The nitrophenyl and thiophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenyl derivatives.

Scientific Research Applications

4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity.

    Pathways Involved: Interference with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenyl)-6-(phenyl)pyrimidin-2-amine: Similar structure but with a phenyl group instead of a thiophenyl group.

    4-(3-Nitrophenyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan group instead of a thiophenyl group.

Uniqueness

4-(3-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of the thiophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl or furan groups.

Properties

IUPAC Name

4-(3-nitrophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c15-14-16-11(8-12(17-14)13-5-2-6-21-13)9-3-1-4-10(7-9)18(19)20/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCPORULKOFGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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